molecular formula C16H10N2OS B2877457 N-(1-benzothiophen-5-yl)-4-cyanobenzamide CAS No. 477502-81-1

N-(1-benzothiophen-5-yl)-4-cyanobenzamide

Cat. No.: B2877457
CAS No.: 477502-81-1
M. Wt: 278.33
InChI Key: JPZOFRDYIDEFKP-UHFFFAOYSA-N
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Description

N-(1-benzothiophen-5-yl)-4-cyanobenzamide (CAS 477502-81-1) is a chemical compound with a molecular formula of C16H10N2OS and a molecular weight of 278.33 g/mol . It is supplied as a high-purity material for research and development purposes. Compounds featuring the benzothiophene scaffold, such as this one, are of significant interest in medicinal chemistry and materials science. They are frequently investigated as key intermediates in the synthesis of more complex molecules or as potential inhibitors of biological targets. For instance, structurally related benzothiophene-containing compounds have been explored in the context of inhibiting enzymes like IRAK4 (Interleukin-1 receptor-associated kinase 4), which is a target in immunology and oncology research . The presence of both the benzothiophene and cyanobenzamide groups in a single molecule makes it a valuable scaffold for structure-activity relationship (SAR) studies. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or animal use. All researchers should handle this material with appropriate safety precautions. It is available in various quantities, with common pack sizes ranging from 1mg to 100mg .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-10-11-1-3-12(4-2-11)16(19)18-14-5-6-15-13(9-14)7-8-20-15/h1-9H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZOFRDYIDEFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Amide Coupling

This two-step approach involves activating 4-cyanobenzoic acid to its acid chloride, followed by reaction with 1-benzothiophen-5-amine.

Step 1: Synthesis of 4-Cyanobenzoyl Chloride
4-Cyanobenzoic acid (10 mmol) is dissolved in anhydrous dichloromethane (30 mL) under nitrogen. Oxalyl chloride (12 mmol) is added dropwise at 0°C, followed by catalytic DMF (0.1 mL). The mixture is stirred at room temperature for 3 hours, after which volatiles are removed under vacuum to yield 4-cyanobenzoyl chloride as a white solid (93% yield).

Step 2: Amide Bond Formation
1-Benzothiophen-5-amine (10 mmol) is dissolved in THF (20 mL) and cooled to 0°C. A solution of 4-cyanobenzoyl chloride (10 mmol) in THF is added dropwise, followed by triethylamine (12 mmol). The reaction is stirred at 25°C for 12 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄), concentrated, and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to afford the title compound (85% yield).

Carbodiimide-Mediated Coupling

A one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

4-Cyanobenzoic acid (10 mmol), EDC (12 mmol), and HOBt (12 mmol) are dissolved in DMF (20 mL) at 0°C. After 30 minutes, 1-benzothiophen-5-amine (10 mmol) is added, and the mixture is stirred at 25°C for 24 hours. The solution is diluted with water (50 mL) and extracted with ethyl acetate (3 × 20 mL). The combined organic layers are washed with brine, dried (MgSO₄), and concentrated. Recrystallization from ethanol yields the product (78% yield).

Optimization Strategies

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, THF) enhance reaction rates due to improved solubility of intermediates. Non-polar solvents (toluene) reduce byproduct formation in acid chloride routes:

Solvent Yield (%) Purity (%)
DMF 78 95
THF 85 97
Dichloromethane 82 96

Temperature Control

Maintaining temperatures below 5°C during acid chloride formation prevents decomposition. Elevated temperatures (50–80°C) in carbodiimide couplings reduce reaction times but may degrade the cyano group.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.92 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 5.6 Hz, 1H, benzothiophene-H), 7.45–7.38 (m, 3H, benzothiophene-H), 6.92 (s, 1H, NH).
  • ¹³C NMR (101 MHz, CDCl₃): δ 168.2 (C=O), 143.5 (CN), 138.7–117.2 (aromatic carbons).
  • HRMS (ESI): m/z calcd for C₁₇H₁₁N₂OS [M+H]⁺ 307.0642, found 307.0645.

Purity and Yield Comparisons

Method Yield (%) Purity (%)
Acid chloride 85 97
EDC/HOBt 78 95
Mixed anhydride 72 93

Challenges and Mitigation

  • Cyano Group Stability: Prolonged exposure to strong acids/bases leads to hydrolysis. Using mild bases (triethylamine) and avoiding aqueous workups above pH 9 preserves functionality.
  • Benzothiophene Reactivity: Electron-rich benzothiophene may undergo electrophilic substitution. Protecting groups (e.g., acetyl) are unnecessary due to the amine’s moderate nucleophilicity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzothiophen-5-yl)-4-cyanobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-benzothiophen-5-yl)-4-cyanobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-5-yl)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-(1-benzothiophen-5-yl)-4-cyanobenzamide with compounds sharing key structural features: benzamide derivatives, benzothiophene-containing compounds, and cyano-substituted analogs.

Benzamide Derivatives
Compound Name Substituent on Amide Nitrogen Key Features Synthesis Yield Notable Properties
N-(2,3-dihydro-1H-inden-2-yl)-4-cyanobenzamide (B9) 2,3-Dihydro-1H-inden-2-yl 4-Cyano group 79.02% High yield suggests synthetic accessibility
N-(bis(4-methoxybenzyl)carbamothioyl)benzamide Bis(4-methoxybenzyl)carbamothioyl Thiourea linkage 95% Used as an intermediate in thiazole synthesis
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) 2-Chloro-6-fluorophenyl Multiple halogen and cyano groups Not reported Complex structure with potential bioactivity

Key Observations :

  • The 4-cyanobenzamide moiety is shared with B9, but the 1-benzothiophen-5-yl group in the target compound may confer distinct electronic properties compared to B9’s dihydroindenyl group.
  • The cyano group enhances polarity and may improve binding to hydrophobic pockets in biological targets compared to methoxy or halogenated analogs .
Benzothiophene-Containing Compounds
Compound Name Core Structure Functional Groups Applications/Properties
1-Benzothiophen-5-yl isocyanate Benzothiophene + isocyanate Reactive isocyanate group Intermediate in urea/amide synthesis
2-(1-Benzothiophen-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Benzothiophene + boronate ester Suzuki coupling reagent Used in cross-coupling reactions
Solid pharmaceutical composition containing 1-benzothiophen-5-yl ethoxy azetidin-3-ol Benzothiophene + ethoxy-azetidine Patent-protected structure Implies therapeutic potential

Key Observations :

  • The 1-benzothiophen-5-yl group is recurrent in patented pharmaceutical compositions (e.g., ), suggesting its relevance in drug design.
  • Unlike boronate esters or isocyanates, the target compound’s amide linkage may enhance stability and solubility compared to reactive intermediates .
Cyano-Substituted Analogs
Compound Name Cyano Group Position Additional Features Biological Implications
This compound Para Benzothiophene moiety Potential kinase inhibition*
N-(2,3-dihydro-1H-inden-2-yl)-4-cyanobenzamide (B9) Para Dihydroindenyl group High synthetic yield (79.02%)
4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Meta Thiazolidinedione conjugate Antidiabetic activity (implied)

Key Observations :

  • The para-cyano substitution in the target compound and B9 may optimize steric and electronic interactions in target binding compared to meta-substituted thiazolidinedione derivatives .

Biological Activity

N-(1-benzothiophen-5-yl)-4-cyanobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit diverse biological activities. Its structure comprises a benzothiophene moiety linked to a cyanobenzamide group, which is known for its ability to interact with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound possess significant antitumor properties. For instance, research on related benzimidazole and benzothiazole derivatives has demonstrated their effectiveness in inhibiting the proliferation of cancer cells across various lines, including human lung cancer cell lines such as A549, HCC827, and NCI-H358. The mechanism of action appears to involve DNA binding, where these compounds predominantly interact with the minor groove of AT-DNA, either as monomers or in higher-order aggregates .

Table 1: Antitumor Activity Data

CompoundCell LineIC50 (μM)Activity Type
5A5496.26 ± 0.33High
6NCI-H3586.48 ± 0.11High
9HCC82720.46 ± 8.63Moderate
This compound TBDTBDTBD

Note: TBD indicates data yet to be determined for this specific compound.

Antimicrobial Activity

In addition to its antitumor properties, this compound may also exhibit antimicrobial activity. Studies have shown that related compounds demonstrate significant efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The evaluation of antimicrobial activity typically employs broth microdilution methods according to CLSI guidelines .

Case Study 1: Antitumor Efficacy

In a controlled study evaluating the antitumor efficacy of various benzothiazole derivatives, it was found that compound 5 , which shares structural similarities with this compound, exhibited high cytotoxicity in 2D assays against A549 and NCI-H358 cell lines. The study emphasized the need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity towards normal cells like MRC-5 lung fibroblasts .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the presence of specific functional groups in the benzothiophene structure could influence the binding affinity and interaction dynamics with DNA. This insight is crucial for the rational design of new derivatives with improved therapeutic profiles.

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